![molecular formula C19H13F2N3OS B2500285 2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide CAS No. 893979-42-5](/img/structure/B2500285.png)

2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide" is a fluorinated benzamide derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into similar fluorinated benzothiazole and benzamide compounds, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

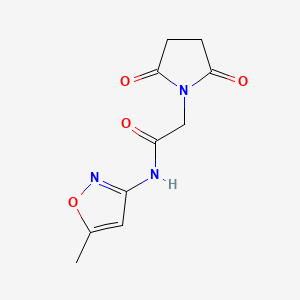

The synthesis of fluorinated benzothiazoles and benzamides typically involves multiple steps, including acyl chlorination, coupling reactions, and cyclization. For instance, the synthesis of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles was achieved through modifications to the Jacobsen cyclization process, allowing for the production of pure target compounds . Similarly, novel N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides were synthesized through a process involving acyl chlorination of difluorobenzoic acid, coupling with 2-aminobenzoic acid, and subsequent cyclization .

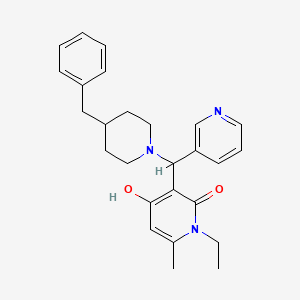

Molecular Structure Analysis

The molecular structure of fluorinated compounds can significantly influence their biological activity. For example, the trans-1-(2,6-difluorophenyl)-3-methyl-1H,3H-thiazolo[3,4-a]benzimidazole showed significant anti-HIV activity, which was attributed to its butterfly-like conformation stabilized by intramolecular hydrogen bonds . This suggests that the molecular conformation and the presence of fluorine atoms in specific positions are crucial for the biological activity of such compounds.

Chemical Reactions Analysis

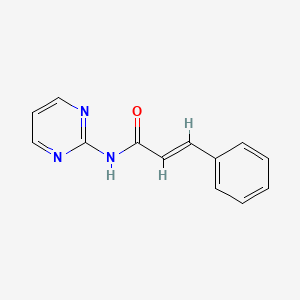

Fluorinated benzothiazoles and benzamides often exhibit potent biological activities, including antitumor and antiviral effects. The cytotoxicity of fluorinated 2-(4-aminophenyl)benzothiazoles was observed to be potent in certain human breast cancer cell lines, with a biphasic dose-response relationship . The antiproliferative activity of synthesized fluorinated benzamides against PC3 cells was also reported, indicating their potential as antitumor agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzothiazoles and benzamides are influenced by their molecular structures. The introduction of fluorine atoms can affect the compound's lipophilicity, stability, and ability to form hydrogen bonds, which are important for their interaction with biological targets. The presence of fluorine can also influence the induction of enzymes like cytochrome P450 CYP1A1, which is crucial for the antitumor specificity of these compounds .

科学的研究の応用

Chemical Properties and Synthesis

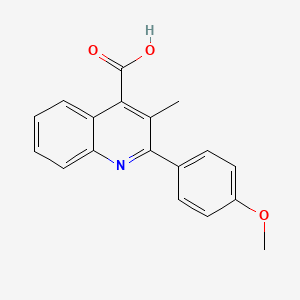

A comprehensive review by Boča, Jameson, and Linert (2011) discusses the chemistry and properties of compounds containing benzimidazole and benzothiazole, emphasizing the importance of such structures in creating complex compounds with notable spectroscopic, magnetic, and biological activities (Boča, Jameson, & Linert, 2011). Similarly, a review by Ibrahim (2011) highlights synthetic methodologies for benzimidazoles and related compounds, showcasing their potential for generating new therapeutic agents with various biological applications (Ibrahim, 2011).

Biological and Medicinal Applications

Research into benzimidazole derivatives, such as those reviewed by Davidse (1986), shows their broad use in agriculture, veterinary medicine, and potential experimental applications in cancer chemotherapy due to their role as specific inhibitors of microtubule assembly (Davidse, 1986). The exploration of benzimidazole and thiazole derivatives for their pharmacological activities, including antimicrobial and anti-inflammatory properties, underscores the importance of these compounds in developing new drugs with enhanced efficacy and reduced toxicity (Singh et al., 2022).

Optoelectronic and Material Science Applications

Lipunova et al. (2018) discuss the application of quinazoline and pyrimidine derivatives in optoelectronic materials, highlighting the role of benzimidazole structures in fabricating materials for organic light-emitting diodes and other electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018). This illustrates the compound's versatility not just in medicinal chemistry but also in materials science, demonstrating its potential for innovation in electronic and photonic applications.

特性

IUPAC Name |

2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N3OS/c1-11-10-26-19-23-17(9-24(11)19)12-3-2-4-14(7-12)22-18(25)15-6-5-13(20)8-16(15)21/h2-10H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOBDQXHNODIFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-{3-Methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetylamino)-benzoic acid ethyl ester](/img/structure/B2500208.png)

![3-[4-(2,2-dicyanoethenyl)-3-(4-phenylphenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2500209.png)

![N-(2-Bromoethyl)-N'-[2-(2,4-dimethylphenyl)sulfanylphenyl]ethane-1,2-diamine;hydrobromide](/img/structure/B2500219.png)

![2-[[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2500221.png)

![1,3,6,7-tetramethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500223.png)